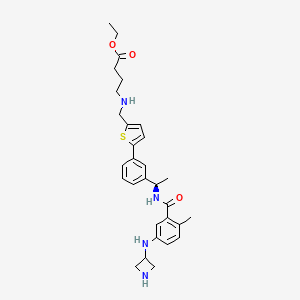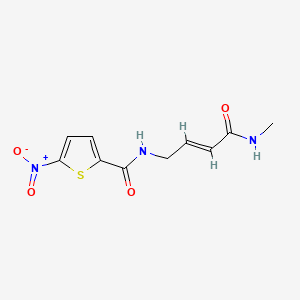
Antitrypanosomal agent 19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitrypanosomal agent 19 is an orally available compound known for its efficacy against various species of trypanosomatids, including Trypanosoma brucei brucei, Trypanosoma brucei gambiense, and Trypanosoma brucei rhodesiense . These parasites are responsible for diseases such as Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, and Chagas disease. The compound has shown promising results in inhibiting the growth of these parasites, making it a potential candidate for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 19 involves multiple steps, starting from acyclic starting materials. The process includes condensation and ring closure reactions to form intermediate compounds, followed by further modifications such as oxidation and formation of guanidines with suitable amines . The detailed synthetic route may vary depending on the specific derivatives being synthesized.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: Antitrypanosomal agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of intermediate compounds to more oxidized forms.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions are derivatives of the original compound with modified functional groups, enhancing their antitrypanosomal activity .
科学研究应用
Antitrypanosomal agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and metabolic pathways in trypanosomatids.
Industry: Potential use in developing new drugs and formulations for combating parasitic infections.
作用机制
The mechanism of action of antitrypanosomal agent 19 involves targeting specific molecular pathways in trypanosomatids. It inhibits key enzymes and disrupts essential cellular processes, leading to the death of the parasites . The compound’s strong binding affinity to these targets is supported by molecular dynamics simulations and in silico analyses .
相似化合物的比较
Melarsoprol: An arsenic-based drug used to treat HAT, known for its high toxicity.
Nifurtimox: Used for treating Chagas disease, but has significant side effects.
Pentamidine: Effective against early-stage HAT but limited by its toxicity.
Uniqueness of Antitrypanosomal Agent 19: this compound stands out due to its oral availability and lower toxicity compared to traditional treatments. Its broad-spectrum activity against multiple trypanosomatid species and promising in vivo efficacy make it a unique and valuable candidate for further development .
属性
分子式 |
C10H11N3O4S |
|---|---|
分子量 |
269.28 g/mol |
IUPAC 名称 |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4S/c1-11-8(14)3-2-6-12-10(15)7-4-5-9(18-7)13(16)17/h2-5H,6H2,1H3,(H,11,14)(H,12,15)/b3-2+ |
InChI 键 |
PWZUAAWZGIUYEM-NSCUHMNNSA-N |
手性 SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
规范 SMILES |
CNC(=O)C=CCNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


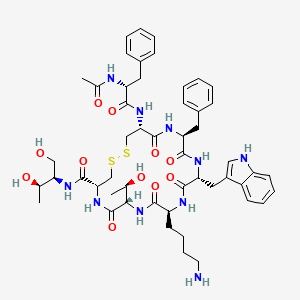
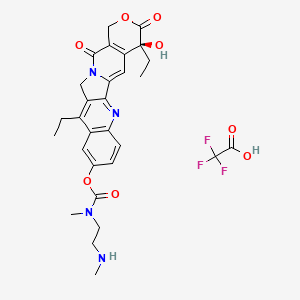
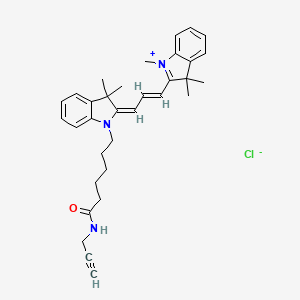
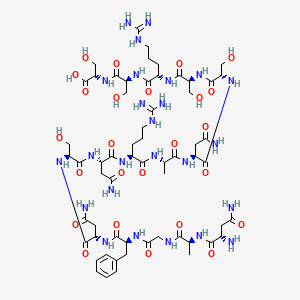
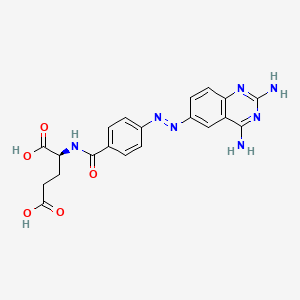
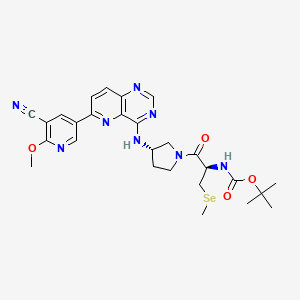
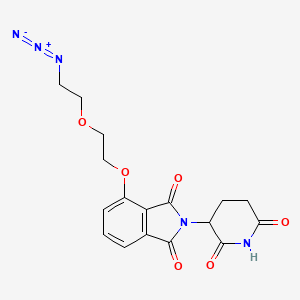
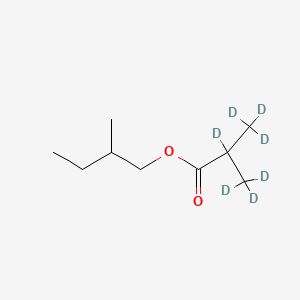

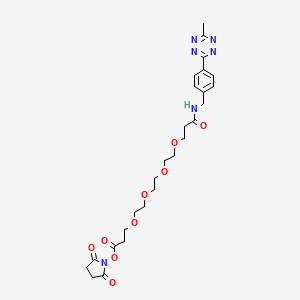
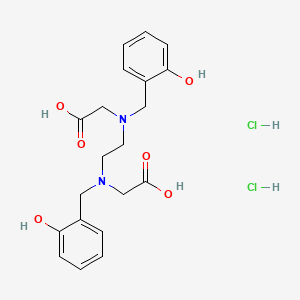
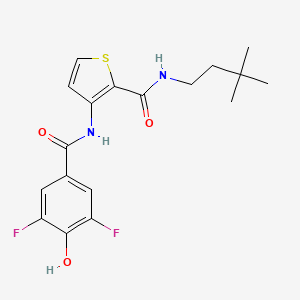
![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
